2-(quinolin-4-yloxy)ethan-1-ol
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Overview
Description
2-(quinolin-4-yloxy)ethan-1-ol is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(quinolin-4-yloxy)ethan-1-ol typically involves the reaction of quinoline derivatives with ethylene glycol or its derivatives. One common method is the nucleophilic substitution reaction where quinoline is reacted with ethylene glycol in the presence of a base such as potassium carbonate . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation of the product using techniques like crystallization or chromatography to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(quinolin-4-yloxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinolin-4-yloxyacetaldehyde.
Reduction: Formation of 1,2-dihydroquinolin-4-yloxyethanol.
Substitution: Formation of 2-(quinolin-4-yloxy)ethyl halides or amines.
Scientific Research Applications
2-(quinolin-4-yloxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(quinolin-4-yloxy)ethan-1-ol involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(quinolin-8-yloxy)cyclohexan-1-ol: Used as a chiral solvating agent for molecular recognition.
2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol: Investigated for its antimycobacterial activity.
Uniqueness
2-(quinolin-4-yloxy)ethan-1-ol is unique due to its specific structure, which combines the quinoline moiety with an ethan-1-ol group. This combination imparts specific chemical and biological properties that may not be present in other quinoline derivatives.
Properties
IUPAC Name |
2-quinolin-4-yloxyethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-7-8-14-11-5-6-12-10-4-2-1-3-9(10)11/h1-6,13H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLWMAAGRSJGCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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